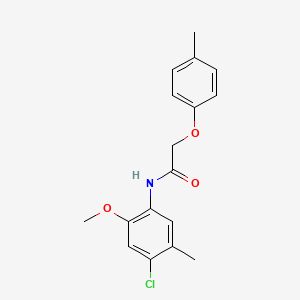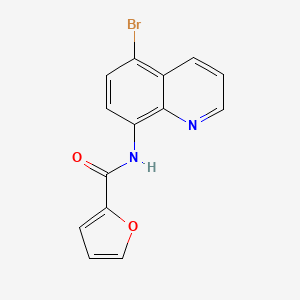
1-(4-methoxyphenyl)-4-(2-thienylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-(2-thienylmethyl)piperazine is a compound belonging to the piperazine class, which is of interest due to its potential biological activities. Piperazine derivatives are known to exhibit a range of pharmacological properties, often influenced by their chemical structure.
Synthesis Analysis
Piperazine derivatives like this compound are typically synthesized via multi-step organic reactions. For example, the synthesis of similar compounds involves reactions like N-alkylation, cyclization, and acylation, using starting materials such as diethanolamine or chloroacetamide derivatives (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, often substituted with various functional groups. The structure is often analyzed using techniques such as X-ray crystallography, revealing aspects like bond lengths, angles, and conformation (Zia-ur-Rehman et al., 2008).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including acylation and substitution reactions. Their reactivity can be influenced by the nature of the substituents on the piperazine ring. For instance, the presence of methoxy or thienyl groups can affect the electron distribution and reactivity of the molecule (G. Mokrov et al., 2019).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. For example, the crystalline structure of related piperazine derivatives has been studied, showing features like hydrogen-bonded assemblies and pseudosymmetry (Chayanna Harish Chinthal et al., 2021).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-15-6-4-14(5-7-15)18-10-8-17(9-11-18)13-16-3-2-12-20-16/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVEUSAXCREKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(ethylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5652656.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5652663.png)
![3-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-indazole](/img/structure/B5652667.png)

![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5652680.png)
![1-ethyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652713.png)
![(2-methoxy-5-methylphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5652715.png)
![[(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5652717.png)
![5-methoxy-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5652719.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)

![2-{2-[3-methyl-1-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazine](/img/structure/B5652746.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)
